molecular formula C8H15N3 B067344 3-(tert-Butyl)-4-methyl-1H-pyrazol-5-amine CAS No. 159976-74-6

3-(tert-Butyl)-4-methyl-1H-pyrazol-5-amine

Cat. No. B067344
M. Wt: 153.22 g/mol
InChI Key: NFSLWNSAFBWRCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(tert-Butyl)-4-methyl-1H-pyrazol-5-amine, also known as TAK-659, is a small-molecule inhibitor that has been developed as a potential treatment for various types of cancer. This compound has shown promising results in preclinical studies, and its mechanism of action has been extensively studied. In

Scientific Research Applications

3-(tert-Butyl)-4-methyl-1H-pyrazol-5-amine has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and multiple myeloma. It has been shown to inhibit the activity of various kinases that are involved in cancer cell growth and survival, including BTK, AKT, and FLT3. 3-(tert-Butyl)-4-methyl-1H-pyrazol-5-amine has also been shown to enhance the activity of other cancer treatments, such as chemotherapy and immunotherapy.

Mechanism Of Action

3-(tert-Butyl)-4-methyl-1H-pyrazol-5-amine works by inhibiting the activity of various kinases that are involved in cancer cell growth and survival. It specifically targets BTK, a kinase that is essential for the survival and proliferation of B cells. By inhibiting BTK, 3-(tert-Butyl)-4-methyl-1H-pyrazol-5-amine can induce apoptosis and inhibit the growth of cancer cells. 3-(tert-Butyl)-4-methyl-1H-pyrazol-5-amine also inhibits AKT and FLT3, which are involved in various signaling pathways that promote cancer cell survival and proliferation.

Biochemical And Physiological Effects

3-(tert-Butyl)-4-methyl-1H-pyrazol-5-amine has been shown to have potent antitumor activity in preclinical models of cancer. It can induce apoptosis and inhibit the growth and survival of cancer cells. 3-(tert-Butyl)-4-methyl-1H-pyrazol-5-amine has also been shown to enhance the activity of other cancer treatments, such as chemotherapy and immunotherapy. In addition, 3-(tert-Butyl)-4-methyl-1H-pyrazol-5-amine has been shown to have a favorable safety profile in preclinical studies.

Advantages And Limitations For Lab Experiments

3-(tert-Butyl)-4-methyl-1H-pyrazol-5-amine has several advantages for lab experiments. It has a well-defined mechanism of action, which makes it a useful tool for studying the signaling pathways involved in cancer cell growth and survival. 3-(tert-Butyl)-4-methyl-1H-pyrazol-5-amine also has potent antitumor activity, which makes it a useful tool for studying the efficacy of cancer treatments. However, 3-(tert-Butyl)-4-methyl-1H-pyrazol-5-amine has some limitations for lab experiments. It is a small-molecule inhibitor, which means that it may not be effective against all types of cancer. In addition, 3-(tert-Butyl)-4-methyl-1H-pyrazol-5-amine has not yet been tested in clinical trials, so its efficacy and safety in humans are not yet known.

Future Directions

There are several future directions for the development of 3-(tert-Butyl)-4-methyl-1H-pyrazol-5-amine. One direction is to further explore its efficacy in preclinical models of cancer, including in combination with other cancer treatments. Another direction is to develop more potent and selective inhibitors of BTK and other kinases that are involved in cancer cell growth and survival. Finally, clinical trials are needed to determine the safety and efficacy of 3-(tert-Butyl)-4-methyl-1H-pyrazol-5-amine in humans, which will be an important step in its development as a potential cancer treatment.

Synthesis Methods

3-(tert-Butyl)-4-methyl-1H-pyrazol-5-amine can be synthesized using a multistep process that involves several chemical reactions. The first step involves the reaction of 3,5-dimethylpyrazole with tert-butyl nitrite to form tert-butyl 3,5-dimethylpyrazole-1-carboxylate. This compound is then reacted with methylamine to form tert-butyl 3,5-dimethyl-4-methyl-1H-pyrazole-1-carboxylate, which is subsequently deprotected with trifluoroacetic acid to form 3-(tert-Butyl)-4-methyl-1H-pyrazol-5-amine.

properties

CAS RN

159976-74-6

Product Name

3-(tert-Butyl)-4-methyl-1H-pyrazol-5-amine

Molecular Formula

C8H15N3

Molecular Weight

153.22 g/mol

IUPAC Name

5-tert-butyl-4-methyl-1H-pyrazol-3-amine

InChI

InChI=1S/C8H15N3/c1-5-6(8(2,3)4)10-11-7(5)9/h1-4H3,(H3,9,10,11)

InChI Key

NFSLWNSAFBWRCJ-UHFFFAOYSA-N

SMILES

CC1=C(NN=C1N)C(C)(C)C

Canonical SMILES

CC1=C(NN=C1N)C(C)(C)C

synonyms

1H-Pyrazol-3-amine, 5-(1,1-dimethylethyl)-4-methyl-

Origin of Product

United States

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